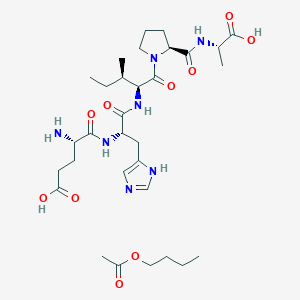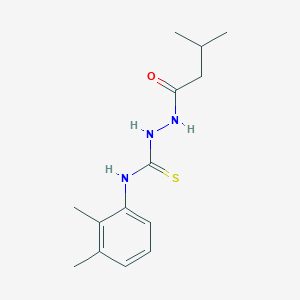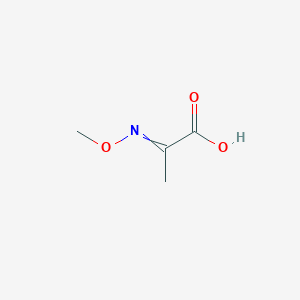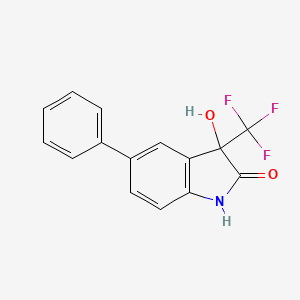![molecular formula C22H27NO4 B15149366 ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B15149366.png)
ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE involves several steps. One common method includes the reaction of 5-hydroxy-2-methyl-1H-indole-3-carboxylate with 3-isopropoxypropyl bromide under basic conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE can be compared with other indole derivatives, such as:
ETHYL 5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE: Similar structure but lacks the isopropoxypropyl group.
ETHYL 5-HYDROXY-1-METHYL-2-(TRANS-2-PHENYLCYCLOPROPYL)-1H-INDOLE-3-CARBOXYLATE: Contains a different substituent on the indole ring.
The uniqueness of ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE lies in its specific substituents, which may confer distinct biological activities and chemical properties .
Propriétés
Formule moléculaire |
C22H27NO4 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
ethyl 5-hydroxy-2-methyl-1-(3-propan-2-yloxypropyl)benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C22H27NO4/c1-5-26-22(25)20-15(4)23(11-8-12-27-14(2)3)21-17-10-7-6-9-16(17)19(24)13-18(20)21/h6-7,9-10,13-14,24H,5,8,11-12H2,1-4H3 |
Clé InChI |
NKRXBPNMOQSLRN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCCOC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzoate](/img/structure/B15149296.png)
![N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149314.png)
![N-(4-chloro-2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15149319.png)
![Ethyl 4-{[(3-methylbutyl)carbamothioyl]amino}benzoate](/img/structure/B15149320.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B15149326.png)

![3-[4-(4-Methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanehydrazide](/img/structure/B15149334.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B15149339.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B15149344.png)

![1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15149355.png)


